molecular formula C13H18N2O2 B14839435 3-Tert-butyl-5-cyclopropoxyisonicotinamide

3-Tert-butyl-5-cyclopropoxyisonicotinamide

Cat. No.: B14839435
M. Wt: 234.29 g/mol
InChI Key: BYBSWPVSJHUGNS-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-cyclopropoxyisonicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an isonicotinamide moiety

Preparation Methods

The synthesis of 3-Tert-butyl-5-cyclopropoxyisonicotinamide involves several key steps. One common synthetic route includes the reaction of 3-tert-butylisonicotinic acid with cyclopropylamine under specific reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

3-Tert-butyl-5-cyclopropoxyisonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products formed from oxidation reactions include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield alcohols or amines as major products.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

3-Tert-butyl-5-cyclopropoxyisonicotinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although further studies are needed to confirm its efficacy and safety.

    Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-cyclopropoxyisonicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

3-Tert-butyl-5-cyclopropoxyisonicotinamide can be compared with other similar compounds, such as:

    3-Tert-butylisonicotinamide: Lacks the cyclopropoxy group, which may result in different reactivity and biological activity.

    5-Cyclopropoxyisonicotinamide: Lacks the tert-butyl group, which can affect its stability and solubility.

    3-Tert-butyl-5-methoxyisonicotinamide:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropyloxypyridine-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)9-6-15-7-10(11(9)12(14)16)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16)

InChI Key

BYBSWPVSJHUGNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1C(=O)N)OC2CC2

Origin of Product

United States

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